

Foreword: The Strategic Value of Halogenated Alkanes in Modern Chemistry

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Compound of Interest	
Compound Name:	Bromopentafluoroethane
Cat. No.:	B1581513

Bromopentafluoroethane, identified by its CAS number 354-55-2, represents a class of highly halogenated small molecules whose utility in advanced chemistry is growing. While not a household name, its structural motifs—a stable perfluorinated ethyl chain capped with a reactive bromine atom—offer a unique tool for investigating reactivity and stability. This group is of increasing interest in medicinal chemistry and materials science for its ability to modulate properties such as lipophilicity, metabolic stability, and reactivity. This document provides a comprehensive technical overview of **Bromopentafluoroethane**, moving from its fundamental properties to its practical applications, safety protocols, and future prospects.

Core Molecular Identity and Physicochemical Profile

Bromopentafluoroethane is a brominated chlorofluorocarbon (CFC) derivative, also known by synonyms such as Pentafluoroethyl bromide and Perfluoropentaethyl bromide. Its chemical identity is unambiguously confirmed by its CAS Registry Number: 354-55-2.^[1]

Molecular Structure

The molecule consists of a two-carbon ethane backbone. One carbon atom is bonded to three fluorine atoms (a trifluoromethyl group), and the second carbon atom is bonded to a bromine atom.

Caption: 2D representation of **Bromopentafluoroethane** (C_2BrF_5).

Key Physicochemical Data

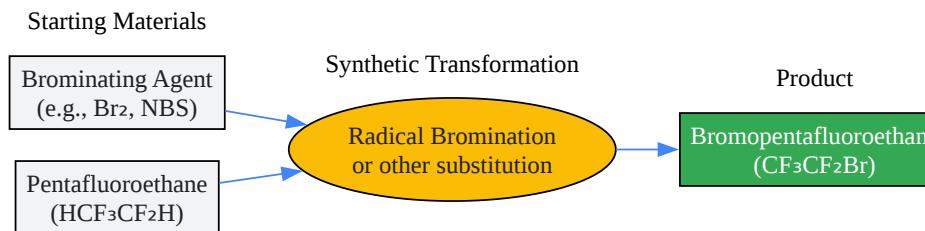
The physical and chemical properties of a compound are foundational to its application, dictating its behavior in reactions, its storage requirements, and its safety profile. The key physicochemical data for **Bromopentafluoroethane** are summarized below.

Property	Value	Source(s)
CAS Number	354-55-2	[1][2][4]
Molecular Formula	C_2BrF_5	[1][4][5]
Molecular Weight	198.917 g/mol	[1][4]
Boiling Point	-21 °C	[1][2][6]
Density	1.81 g/cm³	[1][2]
Refractive Index	1.2966	[2]
Canonical SMILES	$FC(F)(F)C(F)(F)Br$	[4][5][6]
InChIKey	USYVEDJTMCGMKN-UHFFFAOYSA-N	[6]

Synthesis and Reactivity Insights

While specific, high-yield industrial synthesis protocols for **Bromopentafluoroethane** are proprietary, its preparation can be conceptualized through established routes. Potential pathways include halogen exchange reactions or the bromination of a suitable pentafluoroethane precursor. The reactivity of the C-Br bond is similar to that of C-F bonds, the C-Br bond is susceptible to cleavage, making it a valuable precursor for generating the pentafluoroethyl radical or the corresponding C-Br adducts in radical coupling reactions.

The introduction of fluorinated moieties is a critical strategy in drug development.^[7] The pentafluoroethyl group, in particular, can enhance a drug candidate's pharmacological characteristics.



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Caption: Conceptual synthetic pathway for **Bromopentafluoroethane**.

Applications in Research and Drug Development

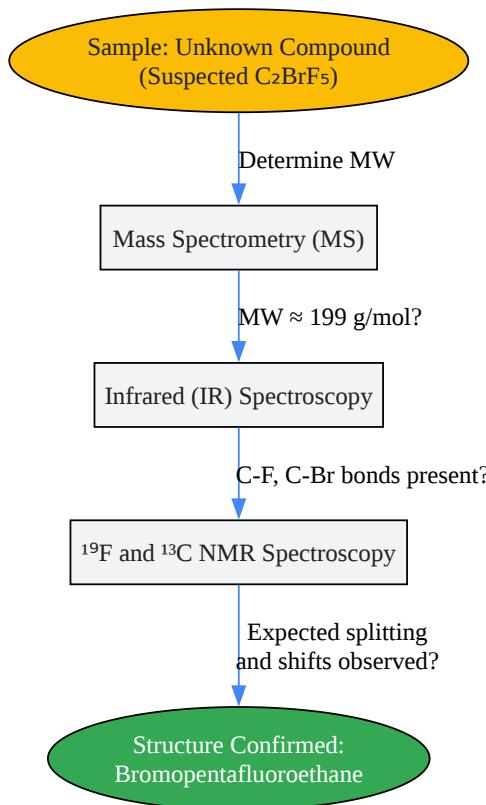
The primary application of **Bromopentafluoroethane** in a research context is as a pentafluoroethylating agent. The introduction of the -C₂F₅ group in chemistry.

- Modulation of Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membrane
- Metabolic Blocking: The strength of C-F bonds makes them resistant to metabolic degradation by cytochrome P450 enzymes. Introducing a -C₂F₅ group can significantly extend a drug's half-life.
- Conformational Control: The bulky and electron-withdrawing nature of the pentafluoroethyl group can influence the conformation of a molecule, potentially affecting its binding to a biological target.
- ¹⁹F NMR Probe: For drug candidates containing the -C₂F₅ group, ¹⁹F NMR can be a powerful, non-invasive tool to study drug metabolism and distribution.

While direct use in a final drug product is uncommon, its role as a synthetic intermediate is critical for accessing novel fluorinated pharmacophores, as brominated compounds, in general, are vital in the synthesis of a wide range of pharmaceuticals, including antimicrobial and anticancer drugs.^[9]

Analytical Characterization Workflow

Confirming the identity and purity of **Bromopentafluoroethane** requires a multi-pronged analytical approach. The logical workflow involves mass spectrometry to identify functional groups, and nuclear magnetic resonance to elucidate the precise atomic connectivity.



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Caption: Logical workflow for the spectroscopic identification of **Bromopentafluoroethane**.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the isotopic pattern separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a bromine radical (Br[•]) or fluorine atoms.^[10]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F bond stretching. The C-H stretching region is typically in the 500-600 cm⁻¹ range. The absence of peaks around 3000 cm⁻¹ would confirm the lack of C-H bonds.^[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹⁹F NMR: This is the most informative technique. Two distinct resonances are expected: a triplet for the -CF₃ group (split by the adjacent -CF₂- group) and a quartet for the adjacent -CF₃ group.
- ¹³C NMR: The spectrum would show two carbons, each split into complex multiplets due to coupling with the attached fluorine atoms (¹J_{CF}) and a quartet for the adjacent -CF₃ group.

Safety, Handling, and Regulatory Landscape

As with any reactive chemical, proper handling of **Bromopentafluoroethane** is paramount. It is classified as an irritant and requires specific safety precautions.

Hazard Profile and First Aid

The compound is irritating to the eyes, respiratory system, and skin.^{[1][2]} In case of exposure, the following first-aid measures should be taken:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.^{[11][12]}
- Skin Contact: Wash off with soap and plenty of water.^{[11][12]}

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12]
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11]

Hazard Code	Risk Statement	Safety Precaution	So
Xi	R36/37/38: Irritating to eyes, respiratory system and skin	S23: Do not breathe gas/fumes/vapor/spray	[1][1]
S36/37/39: Wear suitable protective clothing, gloves and eye/face protection	[1][2]		
S38: In case of insufficient ventilation, wear suitable respiratory equipment	[1]		

Handling and Storage

- Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14] gas at room temperature, it is supplied in pressurized cylinders which must be handled with care and secured to prevent physical damage.[13][14]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[12][15]

Regulatory Status

Significantly, **Bromopentafluoroethane** is classified as a per- and polyfluoroalkyl substance (PFAS).[4] PFAS are under intense regulatory scrutiny g bioaccumulation potential, and potential health risks.[16][17] Researchers using this compound must be aware of and comply with all local, national, & reporting, and disposal of PFAS chemicals.[4]

Environmental Fate and Considerations

The high stability of the C-F bonds in **Bromopentafluoroethane** suggests it is highly persistent in the environment, a characteristic feature of PFAS c environmental fate is limited, analogies can be drawn from studies on other novel brominated flame retardants and short-chain PFAS. These compou transport and can be resistant to biotic and abiotic degradation.[18][19] Any research or development activities must include stringent protocols to pre

Conclusion

Bromopentafluoroethane (CAS 354-55-2) is a specialized chemical reagent whose value lies in its ability to serve as a synthon for the pentafluoroet medicinal chemistry, it offers a pathway to novel molecular architectures with potentially enhanced pharmacological properties. However, its utility is b its hazardous nature and critical environmental considerations linked to its classification as a persistent PFAS substance. A thorough understanding o obligations is essential for its responsible application in the advancement of science.

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